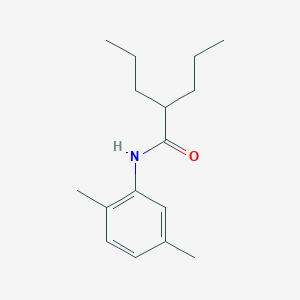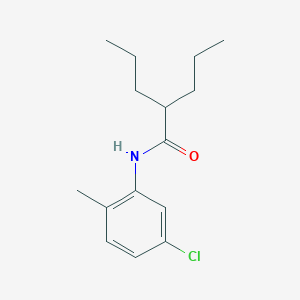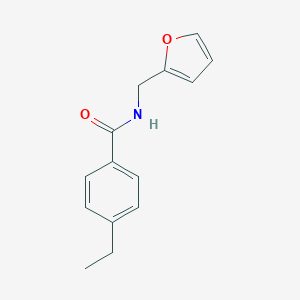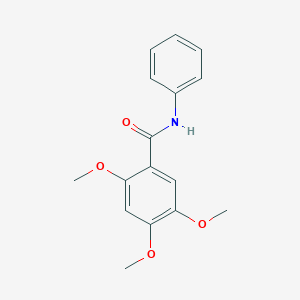
2,4,5-trimethoxy-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-trimethoxy-N-phenylbenzamide, also known as TPNPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPNPB belongs to the class of benzamides and has been reported to exhibit biological activities such as anti-inflammatory, anti-cancer, and anti-proliferative effects.
作用机制
The exact mechanism of action of 2,4,5-trimethoxy-N-phenylbenzamide is not fully understood. However, it has been reported to interact with various cellular targets such as nuclear receptors, enzymes, and ion channels. 2,4,5-trimethoxy-N-phenylbenzamide has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-gamma) pathway, which is involved in regulating glucose and lipid metabolism. 2,4,5-trimethoxy-N-phenylbenzamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation of gene expression.
生化和生理效应
2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are involved in oxidative stress and inflammation. 2,4,5-trimethoxy-N-phenylbenzamide has also been reported to reduce the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit anti-proliferative effects by inhibiting the growth of cancer cells.
实验室实验的优点和局限性
One of the advantages of using 2,4,5-trimethoxy-N-phenylbenzamide in lab experiments is its high purity and stability. 2,4,5-trimethoxy-N-phenylbenzamide can be easily synthesized and purified using standard laboratory techniques. Additionally, 2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit low toxicity in cells and animals, making it a suitable candidate for further preclinical studies. However, one of the limitations of using 2,4,5-trimethoxy-N-phenylbenzamide in lab experiments is its limited solubility in aqueous solutions. 2,4,5-trimethoxy-N-phenylbenzamide is highly soluble in organic solvents such as DMSO and ethanol, but its solubility in water is limited.
未来方向
There are several future directions for the study of 2,4,5-trimethoxy-N-phenylbenzamide. One of the potential applications of 2,4,5-trimethoxy-N-phenylbenzamide is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit neuroprotective effects in animal models of these diseases. Additionally, 2,4,5-trimethoxy-N-phenylbenzamide has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Further studies are needed to determine the exact mechanism of action of 2,4,5-trimethoxy-N-phenylbenzamide and its potential therapeutic applications in various diseases.
合成方法
The synthesis of 2,4,5-trimethoxy-N-phenylbenzamide involves the condensation of 2,4,5-trimethoxyaniline and benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain 2,4,5-trimethoxy-N-phenylbenzamide in high purity.
科学研究应用
2,4,5-trimethoxy-N-phenylbenzamide has been widely studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2,4,5-trimethoxy-N-phenylbenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
CAS 编号 |
50879-52-2 |
|---|---|
产品名称 |
2,4,5-trimethoxy-N-phenylbenzamide |
分子式 |
C16H17NO4 |
分子量 |
287.31 g/mol |
IUPAC 名称 |
2,4,5-trimethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO4/c1-19-13-10-15(21-3)14(20-2)9-12(13)16(18)17-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,17,18) |
InChI 键 |
SHECFFLCFQSPJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)
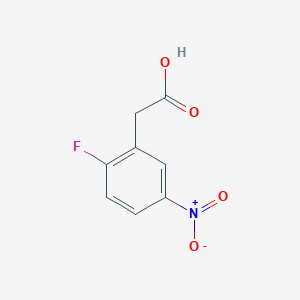
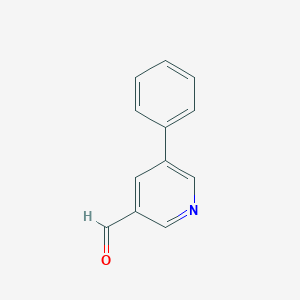
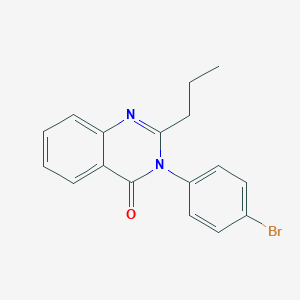
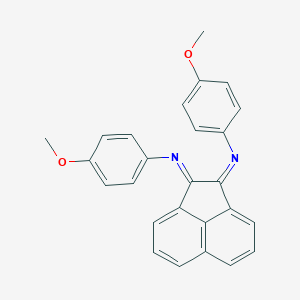
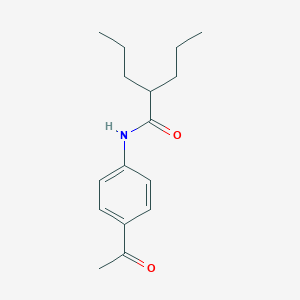
![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)
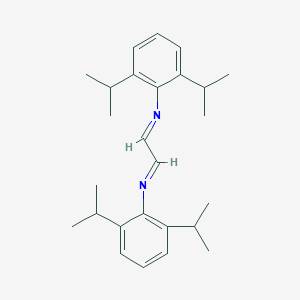
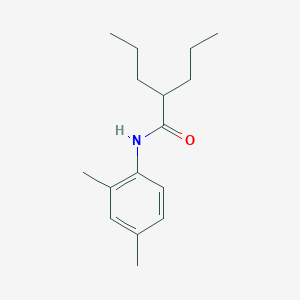
![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)
